5-Br-dCTP Exhibits Balanced DCTPP1 Substrate Kinetics: Lower Km than dCTP, Higher kcat than 5-Methyl-dCTP
Human dCTP pyrophosphatase 1 (DCTPP1) hydrolyzes modified dCTP analogs with rank-order preference. 5-Br-dCTP exhibits a Km of 0.109 mM and kcat of 0.505 s⁻¹, representing a ~1.4-fold lower Km (0.109 vs 0.152 mM) and ~1.4-fold higher kcat (0.505 vs 0.367 s⁻¹) compared to unmodified dCTP [1]. While 5-iodo-dCTP achieves an even lower Km of 0.0944 mM, its kcat (0.43 s⁻¹) is ~15% lower than that of 5-Br-dCTP. Compared to 5-methyl-dCTP (Km 0.085 mM, kcat 0.362 s⁻¹), 5-Br-dCTP provides ~40% higher catalytic turnover despite a modestly elevated Km [1].
| Evidence Dimension | DCTPP1 enzyme kinetics (Km and kcat) |
|---|---|
| Target Compound Data | Km = 0.109 mM; kcat = 0.505 s⁻¹ |
| Comparator Or Baseline | dCTP: Km = 0.152 mM, kcat = 0.367 s⁻¹; 5-Iodo-dCTP: Km = 0.0944 mM, kcat = 0.43 s⁻¹; 5-Methyl-dCTP: Km = 0.085 mM, kcat = 0.362 s⁻¹ |
| Quantified Difference | vs dCTP: Km 1.4-fold lower, kcat 1.4-fold higher; vs 5-Iodo-dCTP: kcat 1.15-fold higher; vs 5-Methyl-dCTP: kcat 1.4-fold higher |
| Conditions | Human DCTPP1; pH and temperature not specified in original publication (BRENDA KM Value entry). |
Why This Matters
For DCTPP1-based nucleotide pool sanitization or inhibitor screening assays, 5-Br-dCTP offers the highest catalytic turnover among the four tested substrate analogs, maximizing signal generation per unit enzyme concentration.
- [1] BRENDA Enzyme Database. Literature Summary for EC 3.6.1.12 – dCTP Pyrophosphatase 1. KM Values and Turnover Numbers for 5-substituted dCTP analogs (Homo sapiens). https://www.brenda-enzymes.org/literature.php?e=3.6.1.12&r=734816 View Source
